N-(2-methoxybenzyl)cyclopentanamine N-(2-methoxybenzyl)cyclopentanamine
Brand Name: Vulcanchem
CAS No.: 353777-76-1
VCID: VC1983513
InChI: InChI=1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3
SMILES: COC1=CC=CC=C1CNC2CCCC2
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol

N-(2-methoxybenzyl)cyclopentanamine

CAS No.: 353777-76-1

Cat. No.: VC1983513

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)cyclopentanamine - 353777-76-1

Specification

CAS No. 353777-76-1
Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]cyclopentanamine
Standard InChI InChI=1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3
Standard InChI Key OHGORSHWNTYOFQ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC2CCCC2
Canonical SMILES COC1=CC=CC=C1CNC2CCCC2

Introduction

Chemical Identity and Structure

N-(2-methoxybenzyl)cyclopentanamine is characterized by its unique molecular structure consisting of a cyclopentyl ring connected to a 2-methoxybenzyl group via a secondary amine linkage. This compound represents an important class of benzylamine derivatives with potential pharmacological significance. The precise arrangement of these structural components contributes to its chemical behavior and potential biological interactions.

Basic Chemical Properties

The compound is formally recognized by several identifiers that help establish its chemical identity, as shown in the following table:

PropertyValue
Chemical NameN-(2-methoxybenzyl)cyclopentanamine
CAS Number353777-76-1
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
IUPAC NameN-[(2-methoxyphenyl)methyl]cyclopentanamine
SMILES NotationCOC1=CC=CC=C1CNC2CCCC2
InChIInChI=1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3
InChIKeyOHGORSHWNTYOFQ-UHFFFAOYSA-N

Physical and Chemical Properties

Physical State and Stability

While specific physical property data for the free base of N-(2-methoxybenzyl)cyclopentanamine is limited in available literature, its hydrochloride salt has been more thoroughly characterized. The hydrochloride salt exists as a solid at room temperature with increased stability compared to the free base form .

Derivative Forms

The hydrochloride salt of N-(2-methoxybenzyl)cyclopentanamine has been documented with the following properties:

PropertyN-(2-methoxybenzyl)cyclopentanamine HCl
CAS Number1609401-21-9
Molecular FormulaC₁₃H₂₀ClNO
Molecular Weight241.76 g/mol
Physical FormSolid
Storage TemperatureRoom temperature
Purity (Commercial)≥95%

The formation of the hydrochloride salt enhances stability and typically improves water solubility, making it more suitable for various research applications . Salt formation is a common modification for amine-containing compounds to improve their handling, storage, and application characteristics.

Structural Relationships and Classification

Relationship to NBOMe Compounds

N-(2-methoxybenzyl)cyclopentanamine shares significant structural similarities with the NBOMe class of compounds, particularly in the N-(2-methoxybenzyl) moiety. NBOMes are known for their high binding affinity to serotonin receptors, especially the 5-HT₂ₐ receptor subtype .

The critical structural feature shared between N-(2-methoxybenzyl)cyclopentanamine and NBOMe compounds is the 2-methoxybenzyl group attached to the nitrogen atom. Research has demonstrated that this specific substitution pattern significantly enhances binding affinity to certain receptors. According to studies on similar compounds, the substitution pattern on the benzyl moiety has substantial influence on receptor affinity, with an observed trend of ortho > meta > para positions for hydrogen bond acceptors .

Comparison with Related Compounds

Several structurally related compounds provide context for understanding the potential properties of N-(2-methoxybenzyl)cyclopentanamine:

CompoundStructural DifferenceProperties/Applications
N-(2-methoxybenzyl)cyclopropanamineContains cyclopropyl instead of cyclopentyl ringSimilar chemical properties but likely different receptor binding profile
N-(5-Bromo-2-methoxybenzyl)cyclopentanamineAdditional bromo substituent at 5-position of benzyl groupModified lipophilicity and potential receptor selectivity
25I-NBOMe (2C-I-NBOMe)Contains 2,5-dimethoxy-4-iodophenethylamine instead of cyclopentyl groupKnown potent 5-HT₂ₐ receptor agonist with hallucinogenic properties
N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamineModified aromatic system with additional functional groupsInvestigated as PET ligand for NMDA receptor imaging

The cyclopentyl component in N-(2-methoxybenzyl)cyclopentanamine is derived from cyclopentylamine, which itself has been used as an intermediate in pharmaceutical synthesis and has applications in coordination chemistry . The combination of the cyclopentyl group with the N-(2-methoxybenzyl) moiety creates a unique molecular entity with distinct chemical and potential pharmacological properties.

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